molecular formula C40H38ClNO5 B195436 Cloperastine fendizoate CAS No. 85187-37-7

Cloperastine fendizoate

Katalognummer B195436
CAS-Nummer: 85187-37-7
Molekulargewicht: 648.2 g/mol
InChI-Schlüssel: PXZFKAKWSHBDCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cloperastine fendizoate is an antitussive and antihistamine agent . It acts as a σ1 receptor agonist, a GIRK channel blocker, and a H1 receptor antagonist .


Synthesis Analysis

The synthesis of Cloperastine fendizoate involves several steps. The halogenation of 4-Chlorobenzhydrol with phosphorus tribromide in tetrachloromethane gives 1-(Bromophenylmethyl)-4-chlorobenzene. Treatment with ethylenechlorohydrin gives 1-(4-Chlorobenzhydryl)oxy-2-chloroethane. Reaction with piperidine completes the synthesis of Cloperastine .


Molecular Structure Analysis

The molecular structure of Cloperastine fendizoate is C40H38ClNO5 . The exact mass is 647.24 and the molecular weight is 648.200 .


Chemical Reactions Analysis

The pharmacokinetics of Cloperastine fendizoate has been studied in healthy subjects under fasting and postprandial conditions . The study evaluated the bioequivalence and safety effects of the generic test tablet of cloperastine after single-dose administration .


Physical And Chemical Properties Analysis

The chemical formula of Cloperastine fendizoate is C40H38ClNO5 . The exact mass is 647.24 and the molecular weight is 648.200 .

Wissenschaftliche Forschungsanwendungen

  • Crystal Structure Analysis : Marubayashi, Fujii, and Hirayama (1999) conducted a study to understand the crystal structure of cloperastine fendizoate. This analysis is crucial to comprehend the drug's molecular conformation and its structure-activity relationships (Marubayashi, Fujii, & Hirayama, 1999).

  • Determination of Genotoxic Impurities : García et al. (2012) developed chromatographic methods to determine genotoxic impurities in cloperastine fendizoate, highlighting the importance of monitoring impurities in pharmaceuticals (García, Rupérez, Ceppa, Pellati, & Barbas, 2012).

  • Enantioselective Analysis : Lun et al. (2020) developed a chiral LC-MS/MS technology for quantifying the enantiomers of cloperastine in rat plasma, aiding in understanding the stereoselective pharmacokinetics of the drug (Lun, Zhao, Jiang, Song, & Guo, 2020).

  • COVID-19 Treatment Potential : Turabián (2020) discussed the potential use of cloperastine in early-stage COVID-19 treatment due to its antiviral properties and the common symptom of cough in COVID-19 patients (Turabián, 2020).

  • Cardiovascular Safety Concerns : Takahara et al. (2012) assessed the effects of cloperastine on ventricular repolarization, providing insights into its cardiovascular safety profile (Takahara, Fujiwara, Ohtsuki, Oka, Namekata, & Tanaka, 2012).

  • Impurity Identification : Liu et al. (2020) identified and quantified impurities in cloperastine hydrochloride, emphasizing the importance of drug purity for safety and efficacy (Liu, Cheng, Fu, Zhong, Xia, Guo, Zheng, & Yu, 2020).

  • Pharmacological Actions on TRPM2 Channels : Chen et al. (2012) explored the inhibition of TRPM2 channels by cloperastine and other compounds, contributing to the understanding of its pharmacological actions (Chen, Zeng, Eastmond, Elsenussi, Boa, & Xu, 2012).

  • Micturition Reflex Effects : Kimura et al. (2019) studied the effect of cloperastine on the micturition reflex in mice, providing insights into its potential effects on urinary function (Kimura, Soeda, Kudo, Sato, Koga, Misumi, Takahama, & Toda, 2019).

  • Levocloperastine Analysis : Zhou et al. (2011) determined the crystal structure of levocloperastine fendizoate, contributing to the understanding of this cloperastine enantiomer (Zhou, Min, Yu, Kaibei, Hu, Hong-gang, Li, Feng, Long, & Yuan-de, 2011).

  • Neuroprotective Effects : Soeda et al. (2014) investigated cloperastine's potential neuroprotective effects in mice exposed to diethylstilbestrol, suggesting its possible use in treating certain neurological conditions (Soeda, Hirakawa, Inoue, Shirasaki, & Takahama, 2014).

Safety And Hazards

Adverse effects of Cloperastine fendizoate may include sedation, drowsiness, heartburn, and thickening of bronchial secretions . In a study, no serious adverse events occurred during the trial .

Zukünftige Richtungen

Cloperastine fendizoate is widely prescribed to treat cough caused by respiratory diseases . The future directions of this drug could involve further studies on its pharmacokinetics, bioequivalence, and safety effects . It could also involve exploring its potential uses in other medical conditions.

Eigenschaften

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZFKAKWSHBDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001005645
Record name 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cloperastine fendizoate

CAS RN

85187-37-7
Record name Cloperastine fendizoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85187-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloperastine fendizoate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085187377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOPERASTINE FENDIZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M105305SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cloperastine fendizoate
Reactant of Route 2
Reactant of Route 2
Cloperastine fendizoate
Reactant of Route 3
Cloperastine fendizoate
Reactant of Route 4
Cloperastine fendizoate
Reactant of Route 5
Cloperastine fendizoate
Reactant of Route 6
Cloperastine fendizoate

Citations

For This Compound
59
Citations
A García, FJ Rupérez, F Ceppa, F Pellati… - … of pharmaceutical and …, 2012 - Elsevier
… and on the maximum adult daily dose for cloperastine fendizoate of 106.2 mg/person, its … for the determination of the three target GTIs in cloperastine fendizoate. However, due to the low …
Number of citations: 31 www.sciencedirect.com
HY Liu, QZ Cheng, HZ Fu, ZH Zhong, HY Xia… - … of Pharmaceutical and …, 2021 - Elsevier
Cloperastine hydrochloride, a piperidine derivative, is a drug substance with a central antitussive effect and widely used in cough treatment; and its impurities have not been reported. …
Number of citations: 3 www.sciencedirect.com
J Lun, P Zhao, Z Jiang, Y Song, X Guo - Chirality, 2020 - Wiley Online Library
… S-cloperastine fendizoate (99.0% purity) was supplied by Wanwubiaozhun Technology Co., Ltd. (Beijing, China). Methanol and acetonitrile of LC-grade were obtained from Concord …
Number of citations: 6 onlinelibrary.wiley.com
周敏, 郁开北, 胡洪刚, 李锋, 龙远德 - 结构化学, 2011 - researchgate.net
… Marubayashi[6] has determined the crystal structure of cloperastine fendizoate, but did not explain the sample to be enantiomeric or racemic. The space group given in reference 6 is P …
Number of citations: 2 www.researchgate.net
N Marubayashi, I Fujii, N Hirayama - Analytical sciences, 1999 - jstage.jst.go.jp
Crystal Structure of 1-{2-[(p-Chloro- -phenylbenzyl)oxy]ethyl}piperidine Fendizoate (Cloperastine Fendizoate) … Cloperastine fendizoate (Fig. 1) shows antitussive and antihistamine …
Number of citations: 6 www.jstage.jst.go.jp
ME Mohammad - Egyptian Journal of Chemistry, 2023 - journals.ekb.eg
… ) method for the determination of cloperastine fendizoate, as active substance simultaneously with … The separation of cloperastine fendizoate together with additives; methyl paraben and …
Number of citations: 3 journals.ekb.eg
L Scotti, M Borzani - Minerva Pediatrica, 1988 - europepmc.org
[Cloperastine fendizoate in the treatment of cough-producing diseases in pediatrics]. - Abstract - Europe PMC … [Cloperastine fendizoate in the treatment of cough-producing …
Number of citations: 8 europepmc.org
M Martínez-Santolaria, B García-Manrique… - Clinical …, 2023 - academic.oup.com
Background Some substances present in clinical samples could affect the performance of qPCR and significantly impact its results. If nucleic acids are obtained using quick lysis …
Number of citations: 2 academic.oup.com
OA Svitaylo - International Journal on Drugs and Therapy, 2005
Number of citations: 3
G Margarino - INTERNISTA-MILAN-, 2002
Number of citations: 1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.